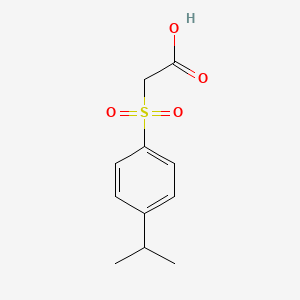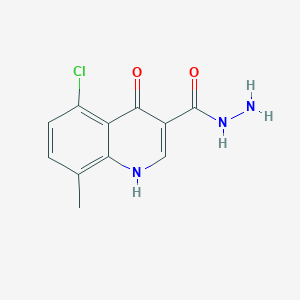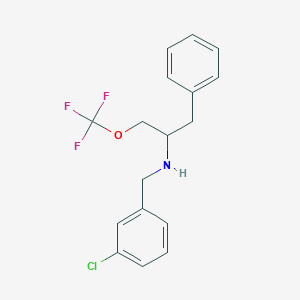![molecular formula C16H13NO2S B12114814 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a methoxyphenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-hydroxybenzaldehyde under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the thiazole ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a similar methoxyphenyl group but with different substituents.
Uniqueness
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can lead to enhanced biological activity and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H13NO2S |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H13NO2S/c1-19-15-5-3-2-4-13(15)14-10-20-16(17-14)11-6-8-12(18)9-7-11/h2-10,18H,1H3 |
Clave InChI |
YEJZAHUGHUWCID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B12114743.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)
![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)




![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)

